molecular formula C8H16ClN B1446046 Spiro[3.3]heptan-2-ylmethanamine hydrochloride CAS No. 1803566-88-2

Spiro[3.3]heptan-2-ylmethanamine hydrochloride

Cat. No. B1446046
CAS RN: 1803566-88-2
M. Wt: 161.67 g/mol
InChI Key: SSMUROVXDODTQR-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-2-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 1803566-88-2 . It has a molecular weight of 161.67 .


Molecular Structure Analysis

The InChI code for Spiro[3.3]heptan-2-ylmethanamine hydrochloride is 1S/C8H15N.ClH/c9-6-7-4-8(5-7)2-1-3-8;/h7H,1-6,9H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Spiro[3.3]heptan-2-ylmethanamine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Radical Generation and Rearrangement Studies

  • Spiro[3.3]heptan-2-yl radicals have been studied for their formation and behavior. These radicals are generated by bromine abstraction from bromospiro[3.3]heptane and have been observed through e.s.r. spectroscopy. These radicals show structural similarities to cyclobutyl radicals and exhibit rearrangement properties at temperatures above 290 K (Roberts, Walton & Maillard, 1986).

Structural Analysis in Drug Discovery

  • Spiro[3.3]heptane derivatives, including those based on spiro[3.3]heptan-2-ylmethanamine hydrochloride, have been synthesized and analyzed for their potential as building blocks in drug discovery. These compounds offer a structural similarity to cyclohexane scaffolds and can be used as restricted surrogates in the optimization of ADME parameters of lead compounds (Chernykh et al., 2015).

Synthesis of Amino Acid Analogs for Receptor Probing

  • A library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton, including variants derived from spiro[3.3]heptan-2-ylmethanamine hydrochloride, has been designed. These compounds are valuable for probing the topologies of different glutamate receptors due to the fixed spatial orientation of functional groups on the rigid spirocyclic scaffold (Radchenko, Grygorenko & Komarov, 2008).

Catalytic Asymmetric Synthesis Applications

  • Spiro[3.3]heptane derivatives have been utilized in catalytic asymmetric syntheses, such as the formation of 5-aza-spiro[2,4]heptanes. These compounds are valuable in drug discovery due to their functional and structural significance (Liu et al., 2011).

Enzyme-catalyzed Syntheses and Resolutions

  • Spiro[3.3]heptane derivatives have been synthesized with axial chirality using enzyme-catalyzed asymmetric hydrolysis. This process illustrates the potential of these compounds in chiral chemistry applications (Naemura & Furutani, 1990).

Synthesis of Fluorinated Building Blocks

  • Fluorinated analogs based on the spiro[3.3]heptane motif, related to spiro[3.3]heptan-2-ylmethanamine hydrochloride, have been synthesized for use in medicinal chemistry. These compounds offer unique three-dimensional shapes and fluorine substitution patterns (Chernykh et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

spiro[3.3]heptan-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-7-4-8(5-7)2-1-3-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMUROVXDODTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.3]heptan-2-ylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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